An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-phenylquinoline is a halogenated derivative of the 2-phenylquinoline scaffold, a class of compounds recognized for its diverse pharmacological potential. As interest in substituted quinolines continues to grow within medicinal chemistry and materials science, a thorough understanding of their fundamental physicochemical properties is paramount for predictable behavior in experimental and developmental settings. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Chloro-2-phenylquinoline. In the absence of extensive direct experimental data for this specific molecule, this guide employs a comparative analysis of structurally related analogues, namely 8-chloroquinoline, 2-phenylquinoline, and 8-chloro-2-methylquinoline, to establish a reliable predictive profile. This document further outlines probable synthetic routes, standard characterization methodologies, and essential safety considerations to facilitate future research and application.
Introduction and Statement of Scope
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a phenyl group at the 2-position and a chlorine atom at the 8-position of the quinoline nucleus is anticipated to significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity and formulation characteristics.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are the bedrock of its behavior in both chemical and biological systems. The following sections detail the known properties of key structural analogues and provide reasoned estimations for 8-Chloro-2-phenylquinoline.
Molecular Structure and Weight
The foundational characteristics of 8-Chloro-2-phenylquinoline and its analogues are their molecular formula and weight. These parameters are fundamental for all stoichiometric calculations and analytical interpretations.
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8-Chloro-2-phenylquinoline: C₁₅H₁₀ClN
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Calculated Molecular Weight: 239.70 g/mol
The presence of the phenyl group at the C2 position and the chlorine atom at the C8 position are the defining structural features that will influence the properties discussed below.
Melting and Boiling Points
The melting and boiling points provide insight into the intermolecular forces and the physical state of the compound under various temperatures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 8-Chloroquinoline | C₉H₆ClN | 163.60 | -20[1] | 288.5[1] |
| 2-Phenylquinoline | C₁₅H₁₁N | 205.25 | 84-85 | Not Available |
| 8-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 64-68[2] | Not Available |
| 8-Chloro-2-phenylquinoline (Predicted) | C₁₅H₁₀ClN | 239.70 | Solid, likely > 85°C | > 288.5°C |
Expert Rationale: The introduction of a phenyl group in 2-phenylquinoline significantly increases the melting point compared to the liquid state of 8-chloroquinoline at room temperature. This is due to increased molecular weight and greater potential for π-π stacking interactions. The addition of a chlorine atom to the 2-methylquinoline structure also results in a solid with a melting point in the 64-68°C range. Therefore, it is predicted that 8-Chloro-2-phenylquinoline will be a solid at room temperature with a melting point higher than that of 2-phenylquinoline, likely exceeding 85°C. Its boiling point is expected to be higher than that of 8-chloroquinoline due to its significantly larger molecular mass.
Solubility
Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation.
| Compound | Water Solubility | Organic Solvent Solubility |
| 8-Chloroquinoline | Soluble[1] | Soluble in common organic solvents. |
| 2-Phenylquinoline | Insoluble | Soluble in chloroform, acetone. |
| 8-Chloro-2-methylquinoline | Insoluble | Soluble in common organic solvents. |
| 8-Chloro-2-phenylquinoline (Predicted) | Insoluble | Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in alcohols. |
Expert Rationale: The large, nonpolar phenyl group in 2-phenylquinoline and the overall increase in molecular size in 8-Chloro-2-phenylquinoline would drastically reduce its aqueous solubility compared to the smaller 8-chloroquinoline. It is expected to be readily soluble in nonpolar to moderately polar organic solvents, which is a common characteristic of aromatic heterocyclic compounds.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial determinant of its pharmacokinetic properties, such as absorption and distribution.
| Compound | Predicted LogP |
| 8-Chloroquinoline | 2.4 |
| 2-Phenylquinoline | 3.9 |
| 8-Chloro-2-methylquinoline | 3.3 |
| 8-Chloro-2-phenylquinoline (Predicted) | ~4.5 - 5.0 |
Expert Rationale: Both the phenyl group and the chlorine atom contribute positively to the lipophilicity of the quinoline scaffold. The significant jump in LogP from 8-chloroquinoline to 2-phenylquinoline highlights the major contribution of the phenyl ring. The addition of a chlorine atom to the 2-phenylquinoline structure is expected to further increase the LogP, likely placing it in the range of 4.5 to 5.0. This high lipophilicity suggests good membrane permeability but may also be associated with lower aqueous solubility and potential for metabolic liabilities.
Proposed Synthesis and Purification
While a specific, optimized synthesis for 8-Chloro-2-phenylquinoline is not detailed in the readily available literature, established methodologies for quinoline synthesis can be logically applied. The Doebner-von Miller and Combes syntheses are two classical and versatile methods for constructing the quinoline core.
Doebner-von Miller Synthesis
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[3][4]
DOT Script for Doebner-von Miller Synthesis Workflow
Caption: Proposed Doebner-von Miller synthesis of 8-Chloro-2-phenylquinoline.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-chloroaniline in a suitable solvent (e.g., ethanol), add a strong acid such as hydrochloric acid or sulfuric acid.
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Addition of Reactants: Slowly add cinnamaldehyde (the α,β-unsaturated aldehyde) to the reaction mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included.
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Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 8-Chloro-2-phenylquinoline.
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[3][5]
Expert Rationale for Method Selection: The choice between these methods would depend on the availability and stability of the starting materials. The Doebner-von Miller reaction is often a one-pot synthesis but can sometimes lead to side products. The Combes synthesis is also efficient but requires a specific β-diketone. For 8-Chloro-2-phenylquinoline, the Doebner-von Miller reaction using 2-chloroaniline and cinnamaldehyde appears to be a more direct and plausible route.
Characterization and Analytical Protocols
The identity and purity of synthesized 8-Chloro-2-phenylquinoline would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns and chemical shifts of the protons on both the quinoline and phenyl rings would be diagnostic. The proton on the C3 position of the quinoline ring would likely appear as a doublet coupled to the proton on the C4 position.
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¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms. Quaternary carbons, such as C2, C8, C8a, and C4a, will appear as singlets.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.
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Expected Molecular Ion (M⁺): m/z = 239.70
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Isotopic Pattern: A characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope. The mass spectrum of 2-phenylquinoline shows a prominent molecular ion peak at m/z 205.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of trifluoroacetic acid) would be a suitable starting point for method development. The purity is determined by the peak area percentage of the main component.
Reactivity and Stability
The reactivity of 8-Chloro-2-phenylquinoline is dictated by the electronic nature of the substituted quinoline ring.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is generally less reactive towards nucleophilic substitution compared to a chlorine at the 2- or 4-positions due to the electronic effects of the fused ring system.[7] However, under forcing conditions, it may be displaced by strong nucleophiles.
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Electrophilic Aromatic Substitution: The phenyl ring and the quinoline ring system can undergo electrophilic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.
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Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture.
Potential Applications
While specific applications of 8-Chloro-2-phenylquinoline are not yet established, the broader class of 2-phenylquinolines has shown promise in several areas of research.
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Medicinal Chemistry: 2-Phenylquinoline derivatives have been investigated for their potential as antiviral, anticancer, and antiparasitic agents.[8] The introduction of a chloro substituent at the 8-position could enhance these activities or modulate the pharmacokinetic profile.
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Materials Science: The rigid, planar structure of the quinoline ring system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials.
DOT Script for Logical Relationships
Caption: Inferential logic for predicting properties of 8-Chloro-2-phenylquinoline.
Safety and Handling
Given the lack of specific toxicity data for 8-Chloro-2-phenylquinoline, it is prudent to handle this compound with the same precautions as other potentially hazardous quinoline derivatives.
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General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity Profile of Analogues:
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8-Chloroquinoline: May be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]
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2-Phenylquinoline: Causes skin and serious eye irritation, and may cause respiratory irritation.[10]
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8-Chloro-2-methylquinoline: Harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[11]
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Based on these data, 8-Chloro-2-phenylquinoline should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
8-Chloro-2-phenylquinoline represents an intriguing target for further investigation in both medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently sparse, a robust predictive profile can be constructed through the comparative analysis of its structural analogues. This guide provides a foundational understanding of its likely properties, outlines plausible synthetic and analytical methodologies, and highlights necessary safety precautions. It is our hope that this comprehensive overview will serve as a valuable resource for researchers embarking on the study of this and other novel substituted quinoline derivatives, thereby accelerating the pace of discovery and innovation.
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